Pyrazine-2,5-diol
Overview
Description
Pyrazine-2,5-diol, also known as 2,5-pyrazinediol, is a pyrazine substituted by a hydroxy group at positions 2 and 5 . It has a CAS Number of 134434-28-9 and a molecular weight of 112.09 .
Molecular Structure Analysis
The molecular structure of pyrazine-2,5-diol consists of a six-membered aromatic ring with two nitrogen atoms opposing each other and four carbon atoms interspersed . The InChI code for this compound is 1S/C4H4N2O2/c7-3-1-5-4 (8)2-6-3/h1-2H, (H,5,8) (H,6,7) .
Physical And Chemical Properties Analysis
Pyrazine-2,5-diol is a colorless solid with a peculiar, penetrating odor . It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms . The storage temperature is between 28 C .
Scientific Research Applications
Antimicrobial Activity
Pyrazines, including variants like 2,5-bis(1-methylethyl)-pyrazine, demonstrate broad-spectrum antimicrobial activity. They are potential bio-based fumigants with applications in the food industry, agriculture, or logistics due to their relatively low mammalian toxicity and antimicrobial efficacy at lower concentrations (Janssens et al., 2019).
Membrane Targeting Drug Carriers
Derivatives of pyrazine, such as 2,5-di(benzo[b]thiophen-2-yl)pyrazine, have been explored for their potential as membrane targeting drug carriers. They exhibit promising properties like high fluorescence intensity in organic solvents and the ability to accumulate in cells, making them suitable for developing new classes of anticancer drugs (Mazuryk et al., 2013).
Chemical Synthesis
In the field of chemical synthesis, pyrazine derivatives are synthesized through routes like acceptorless dehydrogenative coupling. These methods, catalyzed by earth-abundant metals like manganese, are environmentally friendly, generating water and hydrogen gas as the only byproducts (Daw et al., 2018).
Optoelectronic Properties
Pyrazine derivatives, such as 2,5-di(aryleneethynyl)pyrazines, have been investigated for their structural and optoelectronic properties. These compounds show potential in light-emitting devices, highlighting their significance in material science and electronics (Zhao et al., 2004).
Pharmaceutical Applications
Various pyrazine derivatives have been evaluated for diverse pharmacological effects, including antimicrobial, anticancer, and effects on the cardiovascular or nervous system. Some pyrazine-based compounds are already in clinical use, with ongoing research aiming to develop more effective pharmaceuticals (Doležal & Zítko, 2015).
Glomerular Filtration Rate Measurement
Hydrophilic pyrazine derivatives have been developed as fluorescent tracer agents for real-time point-of-care measurement of glomerular filtration rate (GFR). These compounds exhibit low plasma protein binding and high renal excretion, making them suitable for clinical monitoring of kidney function (Rajagopalan et al., 2011).
Safety And Hazards
properties
IUPAC Name |
5-hydroxy-1H-pyrazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c7-3-1-5-4(8)2-6-3/h1-2H,(H,5,8)(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USHRADXTTYICIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=O)N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50633423 | |
Record name | 5-Hydroxypyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50633423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazine-2,5-diol | |
CAS RN |
134434-28-9 | |
Record name | 5-Hydroxypyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50633423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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